molecular formula C9H7ClN2 B1584192 4-Chloro-6-methylquinazoline CAS No. 58421-79-7

4-Chloro-6-methylquinazoline

Cat. No. B1584192
CAS RN: 58421-79-7
M. Wt: 178.62 g/mol
InChI Key: XNILKVADCMYCQT-UHFFFAOYSA-N
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Description

4-Chloro-6-methylquinazoline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-methylquinazoline is 1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 . This indicates that the molecule consists of a quinazoline core with a chlorine atom at the 4th position and a methyl group at the 6th position.


Physical And Chemical Properties Analysis

4-Chloro-6-methylquinazoline is a solid substance . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Properties

4-Chloro-6-methylquinazoline and related compounds have been studied for their potential in cancer treatment. Sirisoma et al. (2009) discovered a series of 4-anilinoquinazolines, including modifications of 4-chloro-6-methylquinazoline, as potent inducers of apoptosis, particularly effective in breast cancer models with high blood-brain barrier penetration (Sirisoma et al., 2009). Further, a study by Wang et al. (2014) highlighted the development of novel tubulin-polymerization inhibitors derived from 4-chloro-6-methylquinazoline, demonstrating significant cytotoxic activity in vitro and potential anti-tumor activity in vivo (Wang et al., 2014).

Antimicrobial and Antimycobacterial Activity

Kubicová et al. (2003) synthesized derivatives of 4-chloro-6-methylquinazoline and tested them for antimicrobial activities. Some derivatives, particularly those with 6-chloro substitution, showed significant activity against Mycobacterium avium and M. kansasii, as well as photosynthesis-inhibiting properties (Kubicová et al., 2003).

Synthesis and Chemical Characterization

Miyashita et al. (1992) explored the catalytic action of azolium salts on 4-chloroquinazolines, including 4-chloro-6-methylquinazoline. This study provided insights into the synthesis process and the potential for creating a range of derivatives with various applications (Miyashita et al., 1992).

Pheromone Identification in Insects

4-Methylquinazoline, a compound related to 4-chloro-6-methylquinazoline, has been identified as a component of the male sex pheromone in Nasonia vitripennis. This discovery by Ruther et al. (2007) highlights the compound's role in insect behavior and potential applications in pest control (Ruther et al., 2007).

Crystallographic Studies

Gotoh and Ishida (2020) conducted crystallographic studies of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro- and nitro-substituted benzoic acids. Such studies are crucial for understanding the molecular structure and potential pharmaceutical applications of quinazoline derivatives (Gotoh & Ishida, 2020).

Anticorrosive Properties

Kadhim et al. (2017) evaluated derivatives of 4-chloro-6-methylquinazoline for their corrosion inhibition properties on mild steel. This highlights the compound's potential application in materials science and corrosion prevention (Kadhim et al., 2017).

Safety And Hazards

4-Chloro-6-methylquinazoline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNILKVADCMYCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359106
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methylquinazoline

CAS RN

58421-79-7
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methyl-3H-quinazolin-4-one (1.1 g, 6.9 mmol) is dissolved in toluene (70 mL). To the solution is added triethyl amine (1.82 g, 18 mmol) and P(O)Cl3 (1.06 g, 6.9 mmol). The solution is heated to reflux. After 3 h, the solution is poured into water (100 mL). The solution is diluted with EtOAc (200 mL). The layers are separated. The organic layer is washed with water, saturated NaHCO3 (aq.) and saturated NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated. The title compound is obtained as an oil (0.75 g, 4.2 mmol).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Oakes, HN Rydon, K Undheim - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… through a solutian of 4-chloro6-methylquinazoline (600 mg.) in anhydrous dioxan (20 ml.), Next day, the mixture was evaporated to dryness under reduced pressure and the residue …
Number of citations: 25 pubs.rsc.org
X Zhang, R Li, K Qiao, Z Ge, L Zhang… - Archiv der …, 2013 - Wiley Online Library
… methylbenzoic acid (15) with formamide yielded the cyclized product 4-hydroxyl-6-methylquinazoline (16), which was treated with thionyl chloride to afford 4-chloro-6-methylquinazoline …
Number of citations: 13 onlinelibrary.wiley.com
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Twenty mono (Bz-) substituted quinazolines have been prepared, some by conventional routes, but ten of them by alkaline decomposition of appropriately substituted 4-(N’-toluene-p-…
Number of citations: 39 pubs.rsc.org
N Győrfi, A Kotschy, M Gyuris - European Journal of Organic …, 2020 - Wiley Online Library
… 1-(4-Chloro-6-methyl-quinazolin-2-yl)ethyl Acetate (3r): Following the General Synthetic Procedure starting from 4-chloro-6-methylquinazoline (357 mg, 2 mmol), after 18 hours reaction …
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
… The title compound was prepared following general procedure Section 4.1.3, from 4-Chloro-6-methylquinazoline 12g (0.035 g, 0.20 mmol, 1.0 equiv.), 4-fluorobenzylamine (0.034 mL, …
Number of citations: 5 www.mdpi.com
SL Degorce, R Anjum, A Bloecher… - Journal of Medicinal …, 2019 - ACS Publications
In this article, we report the discovery of a series of 5-azaquinazolines as selective IRAK4 inhibitors. From modestly potent quinazoline 4, we introduced a 5-aza substitution to mask the …
Number of citations: 14 pubs.acs.org
V Oakes - 1957 - search.proquest.com
The original intention behind the work described in this those was the preparation of analogues of folic and pteroic acid in which the nitrogen atoms of the pteridine nucleus had been …
Number of citations: 0 search.proquest.com
SM Hopfner, BS Lee, NP Kalia, MJ Miller, K Pethe… - Applied Sciences, 2021 - mdpi.com
… Following general procedure A, using 4-chloro-6-methylquinazoline (17, 100 mg, 0.56 mmol), 2-[4-(trifluoromethoxy)phenyl]ethylamine (115 mg, 0.56 mmol), and potassium carbonate (…
Number of citations: 2 www.mdpi.com
FR Alexandre, A Berecibar, R Wrigglesworth, T Besson - Tetrahedron, 2003 - Elsevier
Efficient microwave-assisted multi-step synthesis of 8H-quinazolino[4,3-b]quinazolin-8-one was investigated. The synthesis involved two Niementowski condensations from anthranilic …
Number of citations: 108 www.sciencedirect.com

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